Amidepsin D

Übersicht

Beschreibung

Amidepsin D ist ein Pilzmetabolit, der aus der Kulturbrühe von Humicola sp. FO-2942 isoliert wurde. Es ist bekannt für seine Fähigkeit, Diacylglycerol-Acyltransferasen (DGAT) zu hemmen, Enzyme, die am Lipidstoffwechsel beteiligt sind

Wissenschaftliche Forschungsanwendungen

Amidepsin D hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Hemmung von Enzymen und den Lipidstoffwechsel zu untersuchen.

Biologie: Forscher verwenden this compound, um seine Auswirkungen auf zelluläre Prozesse und Stoffwechselwege zu untersuchen.

Industrie: this compound wird für sein Potenzial in industriellen Anwendungen untersucht, wie z. B. die Produktion von bioaktiven Verbindungen und Biokatalysatoren.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung von Diacylglycerol-Acyltransferasen (DGAT), Enzymen, die eine entscheidende Rolle bei der Triglyceridsynthese spielen . Durch die Hemmung von DGAT stört this compound den Lipidstoffwechsel, was zu einer Senkung des Triglyceridspiegels führt. Dieser Mechanismus ist besonders relevant im Zusammenhang mit Stoffwechselstörungen und Fettleibigkeit.

Wirkmechanismus

Mode of Action

Amidepsine D interacts with DGAT by inhibiting its activity . This interaction disrupts the normal function of DGAT, thereby affecting the synthesis of triglycerides. The inhibition of DGAT activity by Amidepsine D has been demonstrated in rat liver microsomes and Raji cells .

Biochemical Pathways

The primary biochemical pathway affected by Amidepsine D is the triglyceride synthesis pathway . By inhibiting DGAT, Amidepsine D disrupts the final and only committed step in triglyceride synthesis . This can have downstream effects on the formation of adipose tissue, as the synthesis of triglycerides is essential for this process .

Result of Action

The molecular and cellular effects of Amidepsine D’s action primarily involve the disruption of triglyceride synthesis . This can potentially affect the formation of adipose tissue and alter lipid metabolism within the cell . .

Action Environment

It is known that various environmental factors can impact the pharmacokinetics and pharmacodynamics of a compound These can include factors such as temperature, pH, and the presence of other compounds or contaminants

Biochemische Analyse

Biochemical Properties

Amidepsine D interacts with DGAT, inhibiting its activity . DGAT catalyzes the final step in triglyceride synthesis, converting diacylglycerol and Acyl-CoA into triglycerides . This interaction is crucial as it influences the production of triglycerides, which are essential for the formation of adipose tissue .

Cellular Effects

Amidepsine D has been shown to have inhibitory effects in rat liver microsomes and Raji cells . It inhibits triacylglycerol formation, which may lead to effects on cell growth, differentiation, gene expression, and protein production . The compound’s influence on these cellular processes is thought to be initiated by its binding to a distinct receptor located on the cell surface .

Molecular Mechanism

The molecular mechanism of Amidepsine D involves its binding to DGAT, inhibiting its activity . This inhibition disrupts the conversion of diacylglycerol and Acyl-CoA into triglycerides, affecting lipid metabolism at the molecular level .

Metabolic Pathways

Amidepsine D is involved in the metabolic pathway of triglyceride synthesis . It interacts with DGAT, an enzyme that catalyzes the final step in this pathway . This interaction could potentially affect metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Amidepsin D wird in erster Linie durch Fermentationsprozesse gewonnen, an denen der Pilz Humicola sp. FO-2942 beteiligt ist. Die Kulturbrühe wird Extraktions- und Reinigungsschritten unterzogen, um die Verbindung zu isolieren

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die großtechnische Fermentation von Humicola sp. FO-2942. Die Fermentationsbrühe wird verarbeitet, um die Verbindung zu extrahieren und zu reinigen. Dieses Verfahren gewährleistet eine konstante Versorgung mit this compound für Forschungs- und potenzielle therapeutische Anwendungen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Amidepsin D durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.

Reduktion: Das Gegenteil der Oxidation, Reduktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Die Bedingungen variieren je nach Substituent, aber häufige Reagenzien umfassen Halogene und Nucleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Amidepsin A: Ein weiteres Mitglied der Amidepsin-Familie, ebenfalls aus Pilzquellen isoliert.

Amidepsin B: Ähnlich in Struktur und Funktion wie Amidepsin D, mit geringfügigen Variationen in seiner chemischen Zusammensetzung.

Amidepsin C: Teilt strukturelle Ähnlichkeiten mit this compound, unterscheidet sich jedoch in seiner biologischen Aktivität.

Einzigartigkeit von this compound

Seine einzigartige Struktur und biologische Aktivität machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und die therapeutische Entwicklung .

Eigenschaften

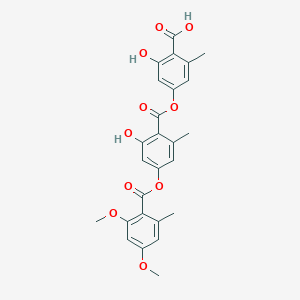

IUPAC Name |

4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O10/c1-12-7-16(9-18(27)21(12)24(29)30)35-25(31)22-13(2)8-17(10-19(22)28)36-26(32)23-14(3)6-15(33-4)11-20(23)34-5/h6-11,27-28H,1-5H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODVVMZOLYYCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

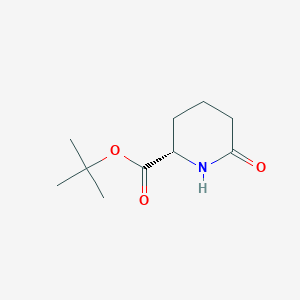

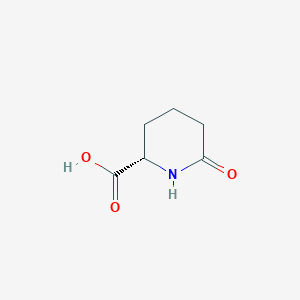

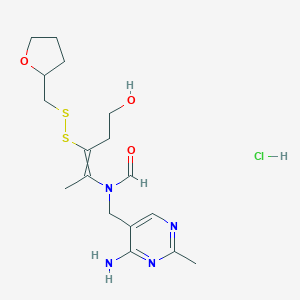

Retrosynthesis Analysis

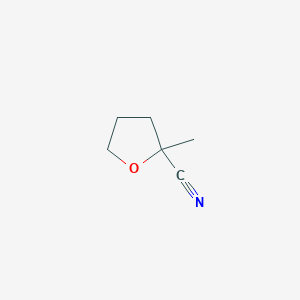

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

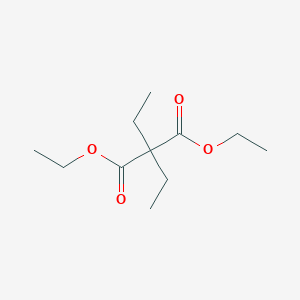

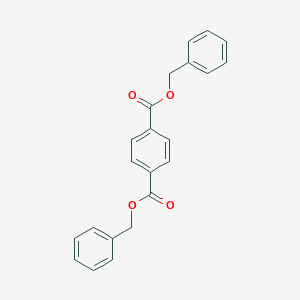

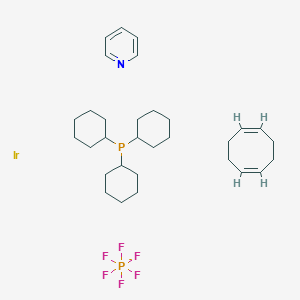

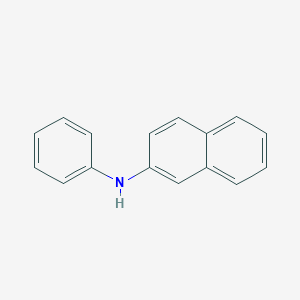

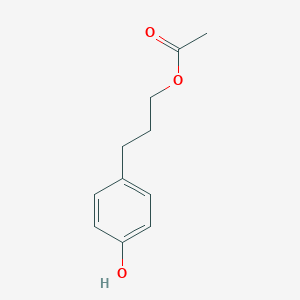

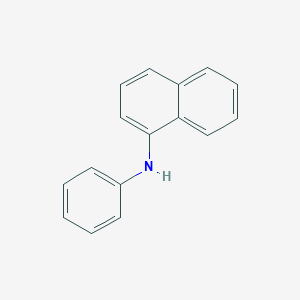

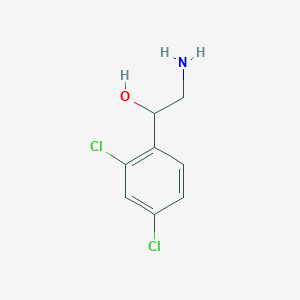

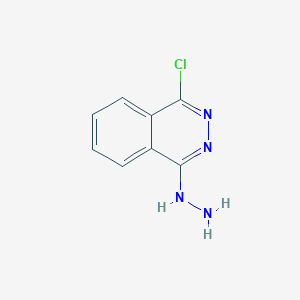

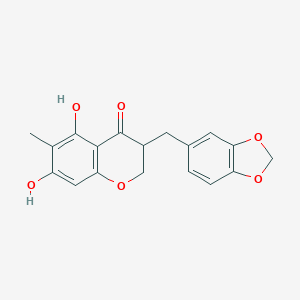

Feasible Synthetic Routes

Q1: What is the relationship between Amidepsine D and 2,4-di-O-methylgryphoric acid?

A1: According to the research paper "Amidepsines, inhibitors of diacylglycerol acyltransferase produced by Humicola sp. FO-2942. II. Structure elucidation of amidepsines A, B and C," Amidepsine D is identified as 2,4-di-O-methylgryphoric acid. [] This means they are the same compound.

Q2: Does Amidepsine D impact angiogenesis, and if so, how?

A2: While the provided abstract for the paper "The diacylglycerol acetyltransferase inhibitors xanthohumol and amidepsine D reveal lipid synthesis as a promoter of angiogenesis" does not explicitly describe Amidepsine D's mechanism of action, it suggests that this compound, along with xanthohumol, acts as a diacylglycerol acetyltransferase inhibitor. [] The research reveals that inhibiting lipid synthesis, a process in which DGAT plays a crucial role, can hinder angiogenesis. This implies that Amidepsine D's ability to inhibit DGAT likely disrupts lipid synthesis, thereby suppressing angiogenesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)